2-(4-Ethylphenyl)-2-oxoethyl 8-methyl-2-phenylquinoline-4-carboxylate

Medicinal chemistry Chemical biology Combinatorial chemistry library

Procurement challenge: Sourcing a well-characterized, analytically distinct quinoline-4-carboxylate for SAR library expansion. This 2-(4-ethylphenyl)-2-oxoethyl ester (CAS 355429-09-3, MW 409.48) addresses that exact need. - Defined chemotype: Features an 8-methyl-2-phenylquinoline core with a unique ester moiety, sampling underexplored chemical space distinct from published 1-phenylethyl analogs. - Analytical utility: The 8-methyl substituent and UV chromophore provide a reliable retention time marker for HPLC/UPLC method development. - Synthetic versatility: The hydrolytically accessible ester serves as a starting point for generating focused derivative libraries.

Molecular Formula C27H23NO3
Molecular Weight 409.5 g/mol
CAS No. 355429-09-3
Cat. No. B12046143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Ethylphenyl)-2-oxoethyl 8-methyl-2-phenylquinoline-4-carboxylate
CAS355429-09-3
Molecular FormulaC27H23NO3
Molecular Weight409.5 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=C(C=CC=C23)C)C4=CC=CC=C4
InChIInChI=1S/C27H23NO3/c1-3-19-12-14-21(15-13-19)25(29)17-31-27(30)23-16-24(20-9-5-4-6-10-20)28-26-18(2)8-7-11-22(23)26/h4-16H,3,17H2,1-2H3
InChIKeyGLWAQMHVJSAOMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chemical Identity & Comparator Landscape


2-(4-Ethylphenyl)-2-oxoethyl 8-methyl-2-phenylquinoline-4-carboxylate (CAS 355429-09-3; molecular formula C₂₇H₂₃NO₃; molecular weight 409.48 g/mol) is a fully synthetic quinoline-4-carboxylate ester available as part of the SALOR-INT combinatorial library (product code L208523-1EA) . The molecule features a 2-phenyl-8-methylquinoline-4-carboxylate core esterified with a 2-(4-ethylphenyl)-2-oxoethyl alcohol moiety [1]. The closest in-class structural analogs share the identical 8-methyl-2-phenylquinoline-4-carboxylate scaffold but diverge at the ester alcohol group, including the 4-methylphenyl-substituted analog (CAS 355429-10-6; MW 423.5), the 4-heptylphenyl analog (CAS 355429-22-0; MW 507.66), and the 6-bromo-2-phenyl scaffold variant (CAS 355429, benchchem reference only) . Importantly, no peer-reviewed publication, patent, or authoritative database (PubChem, ChEMBL, BindingDB) currently reports quantitative biological activity data specifically for this compound or any direct head-to-head comparison with its analogs [2].

Why Analogs Are Not Interchangeable


Generic interchangeability cannot be assumed among the SALOR-INT quinoline-4-carboxylate series because even structurally minor ester alcohol modifications produce quantum changes in physicochemical and pharmacological behavior. In the broader 2-phenylquinoline-4-carboxylate chemotype, published structure–activity relationship (SAR) evidence demonstrates that ester moiety variation directly modulates anti-inflammatory potency (IC₅₀ values spanning from 88.88 µM to inactive across closely related 1-phenylethyl esters MP1–MP9) and antimicrobial activity (MIC ranging from 31.25 to >500 µg/mL depending solely on the ester and peripheral substituents) [1][2]. Furthermore, within quinoline-based EGFR/HER-2 inhibitor series, the identity of the ester group dictates target selectivity and cellular potency (GI₅₀ range: 25–82 nM across analogs differing only in ester and substituent pattern) [3]. Critically, for the specific compound CAS 355429-09-3, no empirical activity data exist in the public domain—meaning any extrapolation of biological performance from even its closest analog constitutes an unvalidated assumption [4]. Users requiring differentiated pharmacological performance must either commission bespoke comparative profiling or accept that publicly available evidence is currently insufficient to justify selection of this compound over any analog on performance grounds.

Quantitative Differentiation vs. Closest Analogs


Ester Substituent Comparison Across Analogs

The sole quantifiable differentiation dimension available from public data is the structural identity of the ester alcohol substituent. The target compound (CAS 355429-09-3) bears a 2-(4-ethylphenyl)-2-oxoethyl ester group on the 8-methyl-2-phenylquinoline-4-carboxylate scaffold . Its closest cataloged analog (CAS 355429-10-6) substitutes a 4-methylphenyl moiety for the 2-phenyl at the quinoline 2-position, increasing molecular weight to 423.5 g/mol (+14 Da) and adding steric bulk that would predictably alter target binding . The 4-heptylphenyl analog (CAS 355429-22-0) introduces a significantly extended lipophilic tail (MW 507.66, +98 Da), which would predict higher logP and different membrane partitioning behavior . These structural differences are measurable but their biological consequences remain uncharacterized for this specific series.

Medicinal chemistry Chemical biology Combinatorial chemistry library

Anti-Inflammatory Activity of Related Scaffolds

In a 2024 study, nine 1-phenylethyl 2-phenylquinoline-4-carboxylate derivatives (MP1–MP9) were synthesized and evaluated for in vitro anti-inflammatory activity using the albumin denaturation assay [1]. Compound MP3 demonstrated the best activity with an IC₅₀ of 88.88 µM, while other analogs in the same series showed substantially weaker or undetectable activity. This intra-series potency gradient—driven entirely by substituent variation on the ester phenyl ring—demonstrates that even closely related 2-phenylquinoline-4-carboxylate esters cannot be treated as pharmacologically equivalent [1]. However, the target compound (CAS 355429-09-3) was not among the compounds tested; it shares the 2-phenylquinoline-4-carboxylate core but differs in its ester alcohol (2-oxoethylphenethyl vs. 1-phenylethyl). Whether this structural difference enhances or diminishes anti-inflammatory activity is unknown.

Anti-inflammatory COX inhibition Drug discovery

Antimicrobial Activity of Quinoline-4-carboxylates

A 2026 study evaluated a series of (1-(1-arylethyl)-1H-1,2,3-triazol-4-yl)methyl-2-phenylquinoline-4-carboxylate derivatives (compounds 6a–6s) against six microbial strains [1]. Potent antifungal activity was observed against A. niger (nine compounds with MIC 31.25–62.50 µg/mL) and C. albicans (six compounds with MIC 31.25–62.50 µg/mL). The most broadly active compound, 6p, demonstrated activity against both E. coli and S. aureus. Molecular docking suggested sterol 14-α-demethylase (CYP51B) as the target, with binding affinities ≤ −12.0 kcal/mol [1]. This study confirms that appropriate substitution on the 2-phenylquinoline-4-carboxylate scaffold can yield meaningful antimicrobial activity. However, the target compound (CAS 355429-09-3) is structurally distinct—it lacks the triazole linker and bears an 8-methyl substituent and a different ester moiety—rendering direct extrapolation invalid.

Antimicrobial Antifungal CYP51B inhibition

EGFR/HER-2 Inhibition by Quinoline Derivatives

A 2024 study designed and evaluated novel quinoline-based EGFR/HER-2 dual-target inhibitors [1]. Across the series, antiproliferative GI₅₀ values ranged from 25 to 82 nM against four cancer cell lines, with breast (MCF-7) and lung (A-549) lines showing highest sensitivity. The lead compound 5a demonstrated IC₅₀ values of 71 nM (EGFR) and 31 nM (HER-2), outperforming erlotinib (IC₅₀ = 80 nM) on EGFR inhibition but not reaching lapatinib on HER-2 (IC₅₀ = 26 nM) [1]. This study establishes that quinoline-4-carboxylate derivatives can achieve potent, dual kinase inhibition. However, these compounds feature a 4-carboxylate ester as a minor structural element within a larger kinase inhibitor pharmacophore—the target compound (CAS 355429-09-3) lacks the requisite aniline or acrylamide warhead groups characteristic of covalent EGFR inhibitors, strongly suggesting it does not share this mechanism of action.

EGFR inhibitor HER-2 inhibitor Anticancer

Absence of Direct Comparative Data

An exhaustive search of PubMed, PubChem, ChEMBL, BindingDB, Google Scholar, Google Patents, Sigma-Aldrich, and ChemicalBook (conducted 2026-05-06) yielded zero primary research papers, patents, or database entries containing quantitative biological, pharmacological, toxicological, or physicochemical profiling data for CAS 355429-09-3 [1]. No head-to-head comparison with any analog has been published. No IC₅₀, Kd, Ki, MIC, CC₅₀, logP, solubility, metabolic stability, or pharmacokinetic parameter is publicly available for this compound. This evidence gap means that the compound's selection over any analog—including the structurally closest variants CAS 355429-10-6, CAS 355429-08-2, and CAS 355429-22-0—cannot be justified on any performance, selectivity, or developability criterion based on current public knowledge .

Data availability Evidence-based procurement Risk assessment

Purity Benchmarking in the Analog Series

Available vendor documentation indicates that SALOR-INT library compounds from the quinoline-4-carboxylate series are typically supplied at 95.00% purity . Specifically, the 4-methylphenyl analog (CAS 355429-10-6) is listed at 95.00% purity in 5 mg packaging at a price of $502.21 (as of 2021) . The target compound (CAS 355429-09-3) carries no explicit purity certificate in public vendor listings, but its membership in the same SALOR-INT library and identical supplier sourcing pathway supports an expectation of ≥95% purity by HPLC or equivalent analytical method . No comparative impurity profiling data are available to differentiate one analog from another on purity grounds.

Chemical purity Quality control Procurement specification

Legitimate Application Scenarios


Library Screening for Anti-Inflammatory Hits

CAS 355429-09-3 may be incorporated as a screening member within a broader quinoline-4-carboxylate diversity library targeting anti-inflammatory or anticancer endpoints. The 2-phenylquinoline-4-carboxylate scaffold has validated activity in both domains: MP-series compounds achieved anti-inflammatory IC₅₀ values as low as 88.88 µM (albumin denaturation assay), and MCF-7 antiproliferative IC₅₀ values of 50.30 µM were reported for close structural analogs [1]. The 2-(4-ethylphenyl)-2-oxoethyl ester substituent introduces steric and electronic features distinct from the 1-phenylethyl series, potentially capturing SAR space not sampled by published series. In this scenario, the compound is not expected to outperform known analogs a priori but serves as a probe to map structure–activity relationships within an underexplored region of chemical space.

Negative Control for Kinase Inhibitor Assays

The compound lacks the aniline/acrylamide warhead present in all validated quinoline-based EGFR/HER-2 inhibitors [1]. This structural deficiency makes CAS 355429-09-3 a candidate negative control compound for kinase inhibitor screening campaigns. When run in parallel with active quinoline-4-carboxylate kinase inhibitors (e.g., compound 5a with EGFR IC₅₀ = 71 nM), the expected inactivity of CAS 355429-09-3 would confirm assay specificity and rule out nonspecific quinoline scaffold effects. This use case depends on experimentally verifying that the compound is indeed inactive against the kinase panel; no prospective potency data exist to support this a priori.

Chromatographic Reference Standard

With a molecular weight of 409.48 g/mol, predicted logP in a moderate lipophilicity range (estimated based on the quinoline-4-carboxylate ester chemotype), and well-defined UV chromophore (quinoline λmax ~320 nm), CAS 355429-09-3 is structurally suited as a reference standard for developing HPLC or UPLC analytical methods applicable to quinoline-4-carboxylate analog series [1]. Its 8-methyl substituent introduces a retention time shift relative to unsubstituted or 6-substituted analogs, providing a useful system suitability marker. The 95% purity specification typical of SALOR-INT library compounds is adequate for this application when used as a relative retention time marker rather than a quantitative calibrant.

Building Block for Derivative Synthesis

The ester functionality at the quinoline 4-position is hydrolytically accessible, enabling conversion to the free carboxylic acid for subsequent amide coupling or further esterification with alternative alcohol moieties [1]. The 8-methyl and 2-phenyl substituents on the quinoline core are chemically stable under standard synthetic conditions, making this compound a viable starting material for generating focused libraries with varied 4-position substituents. The 2-(4-ethylphenyl)-2-oxoethyl ester group itself may serve as a latent ketone donor in certain synthetic sequences. In this application, the compound is valued for its synthetic versatility rather than any intrinsic biological property.

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